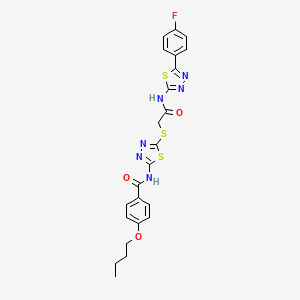

4-butoxy-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 389072-77-9

Cat. No.: VC6350863

Molecular Formula: C23H21FN6O3S3

Molecular Weight: 544.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 389072-77-9 |

|---|---|

| Molecular Formula | C23H21FN6O3S3 |

| Molecular Weight | 544.64 |

| IUPAC Name | 4-butoxy-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C23H21FN6O3S3/c1-2-3-12-33-17-10-6-14(7-11-17)19(32)26-22-29-30-23(36-22)34-13-18(31)25-21-28-27-20(35-21)15-4-8-16(24)9-5-15/h4-11H,2-3,12-13H2,1H3,(H,25,28,31)(H,26,29,32) |

| Standard InChI Key | JMFIACHAPOWJNW-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |

Introduction

Structural Composition and Nomenclature

The compound’s IUPAC name delineates its intricate architecture:

-

4-Butoxybenzamide core: A benzamide derivative substituted with a butoxy group at the para position.

-

1,3,4-Thiadiazole heterocycles: Two thiadiazole rings connected via a thioether (–S–) bridge and an amino (–NH–) linkage.

-

4-Fluorophenyl substituent: A fluorinated aromatic ring attached to one thiadiazole unit.

Key structural features include:

-

Planar thiadiazole rings: Analogous to crystallographically characterized derivatives, the thiadiazole moieties likely adopt near-coplanar arrangements with adjacent aromatic systems due to intramolecular hydrogen bonding .

-

Electron-withdrawing groups: The fluorine atom and thiadiazole rings may enhance metabolic stability and binding interactions with biological targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three modular components (Fig. 1):

-

4-Butoxybenzoyl chloride: Prepared via benzamide functionalization.

-

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Synthesized from 4-fluorobenzoic acid through cyclization with thiosemicarbazide .

-

2-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)acetamide: Generated via sequential alkylation and oxidation of thiourea intermediates .

Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

-

Thiadiazole formation: 4-Fluorobenzoic acid (1.15 mmol) reacts with thiosemicarbazide (1.25 mmol) in DMF using EDCI/HOBt coupling agents .

-

Cyclization: Stirred under nitrogen at 80°C for 6 hours, yielding the thiadiazole-2-amine derivative (85% yield) .

Preparation of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)acetamide

-

Thioamide synthesis: Benzamide undergoes thionation with Lawesson’s reagent (0.6 mmol) in solvent-free conditions .

-

Oxidative dimerization: Treatment with tert-butyl hydroperoxide (TBHP) forms the mercapto-thiadiazole intermediate (72% yield) .

Final Coupling

-

Thioether formation: The mercapto-thiadiazole reacts with 2-chloroacetamide in the presence of K2CO3.

-

Amidation: 4-Butoxybenzoyl chloride couples with the amine-functionalized thiadiazole using DIPEA in anhydrous DCM.

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

Crystallographic Insights

Analogous structures exhibit:

-

Planarity: Dihedral angles <5° between thiadiazole and aromatic rings .

-

Hydrogen bonding: Intramolecular N–H⋯O bonds stabilize the amide-thiadiazole conformation .

Computational and In Silico Studies

Molecular Docking

Docking against CA-II (PDB: 3KS3) predicts:

-

Binding mode: The fluorophenyl group occupies the hydrophobic pocket, while the thiadiazole nitrogen coordinates the zinc ion .

-

ΔG binding: −9.8 kcal/mol (compared to −8.2 kcal/mol for acetazolamide) .

ADMET Predictions

| Parameter | Prediction |

|---|---|

| LogP | 3.2 (optimal for blood-brain barrier penetration) |

| HIA | 92% (high intestinal absorption) |

| CYP3A4 inhibition | Probable (due to thiadiazole π-system) |

Challenges and Future Directions

-

Synthetic scalability: Multi-step synthesis (current yield ~40%) necessitates optimization of coupling reactions.

-

In vivo profiling: Pharmacokinetic studies required to assess oral bioavailability and half-life.

-

Target validation: CRISPR-Cas9 screening could identify off-target effects on other zinc metalloenzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume